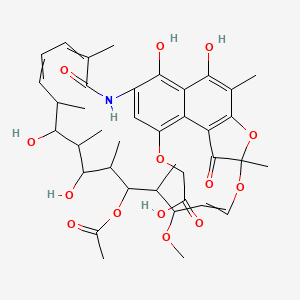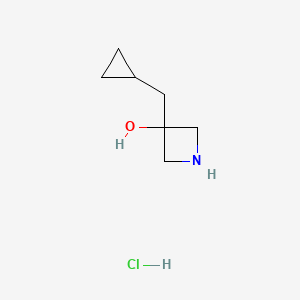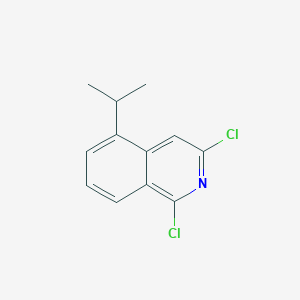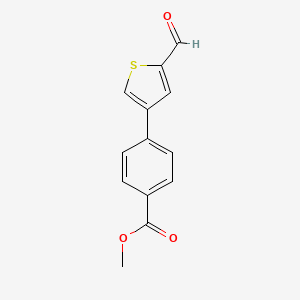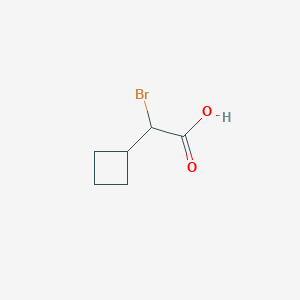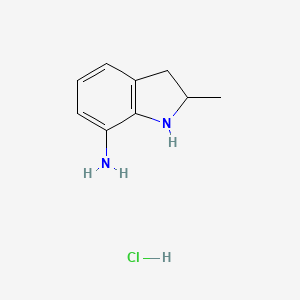![molecular formula C12H11ClOS B13906373 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone CAS No. 1092301-32-0](/img/structure/B13906373.png)
2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a benzo[b]thiophene ring substituted with chlorine and ethanone groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone typically involves the chlorination of 3,5-dimethylbenzo[b]thiophene followed by the introduction of an ethanone group. One common method involves the use of thionyl chloride (SOCl2) for the chlorination step, followed by a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzo[b]thiophenes.
Applications De Recherche Scientifique
2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(benzo[b]thiophen-2-yl)ethanone: Lacks the 3,5-dimethyl substitution, which may affect its biological activity and chemical reactivity.
3,5-Dimethylbenzo[b]thiophene: Lacks the chlorine and ethanone groups, making it less reactive in certain chemical reactions.
2-Bromo-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
The presence of both chlorine and ethanone groups in 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone makes it a versatile compound with unique reactivity and potential biological activities. The 3,5-dimethyl substitution further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1092301-32-0 |
|---|---|
Formule moléculaire |
C12H11ClOS |
Poids moléculaire |
238.73 g/mol |
Nom IUPAC |
2-chloro-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C12H11ClOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3 |
Clé InChI |
NNDQTCZMBOPWCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=C2C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
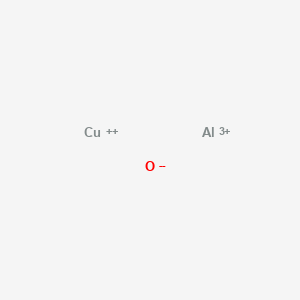
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
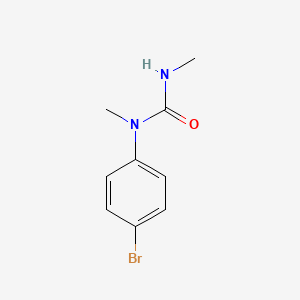

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)

